molecular formula C13H21N3O B7505041 N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide

N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide

Cat. No. B7505041
M. Wt: 235.33 g/mol
InChI Key: UOGAMFLSSDOBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide, also known as CAY10505, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of protein kinases and the modulation of calcium signaling. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In cardiovascular research, it has been shown to have vasodilatory and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide in lab experiments is its versatility. It has been shown to have potential in various research applications, making it a useful tool for scientists. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and determine its efficacy in animal models and clinical trials. Another area of interest is its potential as a cancer treatment. More research is needed to determine its effectiveness against different types of cancer and to develop more efficient delivery methods. Additionally, further studies are needed to explore its potential as a cardiovascular drug and to investigate its safety and toxicity in humans.
Conclusion
In conclusion, N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide is a synthetic compound with potential use in various research applications. Its versatility and potential therapeutic benefits make it a valuable tool for scientists. Further research is needed to fully understand its mechanism of action and determine its efficacy in different areas of research.

Synthesis Methods

The synthesis of N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide involves the reaction of cycloheptylamine and 1,1-dimethylhydrazine with pyrazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide has been used in various research applications, including neuroscience, cancer research, and cardiovascular research. In neuroscience, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In cancer research, it has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, it has been investigated for its potential as a vasodilator and anti-inflammatory agent.

properties

IUPAC Name

N-cycloheptyl-N,1-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-15-10-11(9-14-15)13(17)16(2)12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGAMFLSSDOBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N(C)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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